MAGE-3 (271-279)

Description

Propriétés

IUPAC Name |

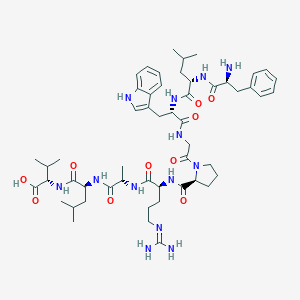

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H79N13O10/c1-29(2)23-39(63-46(69)36(54)25-33-15-9-8-10-16-33)49(72)64-41(26-34-27-58-37-18-12-11-17-35(34)37)47(70)59-28-43(67)66-22-14-20-42(66)51(74)61-38(19-13-21-57-53(55)56)48(71)60-32(7)45(68)62-40(24-30(3)4)50(73)65-44(31(5)6)52(75)76/h8-12,15-18,27,29-32,36,38-42,44,58H,13-14,19-26,28,54H2,1-7H3,(H,59,70)(H,60,71)(H,61,74)(H,62,68)(H,63,69)(H,64,72)(H,65,73)(H,75,76)(H4,55,56,57)/t32-,36-,38-,39-,40-,41-,42-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGCYSRGXCORLN-RJXLGPPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H79N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352946 | |

| Record name | L-Valine, L-phenylalanyl-L-leucyl-L-tryptophylglycyl-L-prolyl-L-arginyl-L-alanyl-L-leucyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1058.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160295-81-8 | |

| Record name | L-Valine, L-phenylalanyl-L-leucyl-L-tryptophylglycyl-L-prolyl-L-arginyl-L-alanyl-L-leucyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

MAGE-3 (271-279): A Technical Guide to a Prominent Tumor-Associated Antigen

Affiliation: Google Research

Abstract

The Melanoma-Associated Antigen 3 (MAGE-A3) is a member of the cancer-testis antigen (CTA) family, characterized by its expression in a variety of human tumors and its highly restricted presence in normal tissues, primarily the testis.[1][2] This tumor-selective expression profile makes MAGE-A3 an attractive target for cancer immunotherapy. This technical guide focuses on the specific peptide epitope MAGE-3 (271-279), a nonamer with the amino acid sequence Phe-Leu-Trp-Gly-Pro-Arg-Ala-Leu-Val (FLWGPRALV).[3] This peptide is presented by the Human Leukocyte Antigen (HLA)-A*0201 molecule and can be recognized by cytotoxic T lymphocytes (CTLs), initiating a targeted anti-tumor immune response.[4] We provide an in-depth overview of its antigen processing, HLA binding, immunogenicity, and the experimental protocols used for its study, intended for researchers, scientists, and professionals in drug development.

Introduction to MAGE-3 (271-279)

The MAGE-3 gene is expressed in a high percentage of various malignancies, including melanoma, hepatocellular carcinoma (HCC), and non-small cell lung cancer, but is silent in most normal adult tissues.[1][5] This differential expression provides a therapeutic window for immunotherapies designed to target MAGE-3-expressing cancer cells while sparing healthy tissue.

The MAGE-3 (271-279) peptide, also referred to as MAGE-A3:271-279, is a well-characterized CTL epitope derived from the MAGE-A3 protein.[1] Its ability to bind to HLA-A*0201, a common allele in diverse populations, makes it a relevant target for a significant number of patients.[1] The core principle behind its use in immunotherapy is that presentation of this peptide on the surface of a tumor cell can trigger recognition and lysis by peptide-specific CD8+ T cells.

Antigen Processing and Presentation

The generation and presentation of the MAGE-3 (271-279) epitope follow the classical MHC class I pathway. This multi-step process is crucial for the epitope's availability for T-cell recognition.

-

Protein Degradation: The full-length MAGE-A3 protein, located in the cytoplasm of the tumor cell, is targeted for degradation. The proteasome, a multi-catalytic protease complex, cleaves the protein into smaller peptide fragments.

-

Peptide Transport: Peptides of suitable length (typically 8-10 amino acids) are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).

-

MHC Loading: Within the ER, the peptide is loaded onto a newly synthesized HLA-A*0201 molecule. This peptide-MHC complex is stabilized by a peptide-loading complex, which includes chaperones like calreticulin (B1178941) and tapasin.

-

Cell Surface Presentation: The stable peptide-MHC complex is then transported to the cell surface via the Golgi apparatus, where it is displayed for surveillance by circulating CD8+ T cells.

A critical factor influencing the immunogenicity of this epitope is the efficiency of proteasomal processing. Studies have shown that the generation of the precise C-terminus of the MAGE-3 (271-279) peptide (Val at position 279) can be inefficient in some tumor cells. This may lead to a low density of the specific peptide-MHC complex on the tumor surface, potentially falling below the threshold required for effective T-cell recognition, even when the full-length MAGE-A3 protein is expressed.[1][6]

Immunogenicity and T-Cell Recognition

The presence of circulating T cells capable of recognizing the MAGE-3 (271-279) epitope is a prerequisite for a successful immunotherapy. The frequency of these specific T-cell precursors in the peripheral blood is typically very low.

Spontaneous CD8+ T-cell responses to this peptide have been detected in patients with hepatocellular carcinoma.[5] In one study, functional IFN-γ producing T cells specific for MAGE-3 (271-279) were detected in 30.8% of HLA-A2+/MAGE-A3+ HCC patients after in-vitro expansion.[5] However, the frequency of these precursor cells is often below the limit of direct ex vivo detection (<0.01%).[5] More sensitive techniques have estimated the precursor frequency in healthy individuals to be in the range of 4 to 17 x 10⁻⁷ of the total CD8+ T-cell population.[7]

While CTLs generated against MAGE-3 (271-279) can efficiently lyse target cells pulsed with the synthetic peptide, their ability to recognize and kill tumor cells endogenously expressing the MAGE-A3 protein can be variable.[1] This discrepancy is often attributed to the low density of the presented epitope on the tumor cell surface, as mentioned previously.[1][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the immunogenicity of the MAGE-3 (271-279) peptide.

Table 1: T-Cell Precursor Frequency

| Population | T-Cell Subpopulation | Frequency | Citation(s) |

|---|---|---|---|

| Healthy Donors | CD8+ T-Cells | 4 - 17 x 10⁻⁷ | [7] |

| HCC Patients | Peripheral Blood Mononuclear Cells (PBMCs) | < 0.01% (Direct ex vivo) |[5] |

Table 2: T-Cell Reactivity and Recognition

| Parameter | Cell Type / Condition | Result | Citation(s) |

|---|---|---|---|

| CTL Activation | T-cells transduced with MAGE-3 (271-279) TCR | Recognition of T2 cells pulsed with ≥ 0.1 ng/mL peptide | [8] |

| Patient Response | HLA-A2+/MAGE-A3+ HCC Patients | 30.8% (8/26) showed IFN-γ producing CD8+ T-cells after in-vitro expansion | [5] |

| Tumor Lysis | MAGE-A3 (271-279) specific CTLs | Readily lysed peptide-pulsed target cells | [1] |

| Tumor Lysis | MAGE-A3 (271-279) specific CTLs | Often unable to recognize MAGE-A3 expressing melanoma lines |[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the MAGE-3 (271-279) antigen.

Generation of MAGE-3 (271-279)-Specific CTLs from PBMCs

This protocol describes the in-vitro stimulation and expansion of peptide-specific CTLs from peripheral blood mononuclear cells.

-

Isolate PBMCs: Isolate PBMCs from fresh, heparinized blood of an HLA-A*0201+ donor using Ficoll-Paque density gradient centrifugation.

-

Generate Dendritic Cells (DCs): Culture the plastic-adherent monocyte fraction of PBMCs in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-7 days to generate immature DCs.

-

Mature and Pulse DCs: Induce DC maturation by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE₂) for 24-48 hours. During the final 4 hours of maturation, pulse the DCs with the MAGE-3 (271-279) peptide (10 µg/mL).

-

Co-culture: Co-culture the non-adherent PBMC fraction (containing lymphocytes) with the peptide-pulsed, irradiated (to prevent proliferation) autologous DCs at a responder-to-stimulator ratio of 20:1.

-

Cytokine Support & Restimulation: Supplement the culture with IL-2 (e.g., 20 U/mL) and IL-7 (e.g., 10 ng/mL) after 2-3 days. Restimulate the cultures weekly with peptide-pulsed, irradiated autologous PBMCs or DCs.

-

Assess Specificity: After 2-3 rounds of stimulation, assess the specificity of the resulting T-cell line using methods described below, such as ELISPOT or cytotoxicity assays.

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

This assay quantifies the ability of CTLs to lyse target cells.

-

Target Cell Labeling: Incubate target cells (e.g., T2 cells, which are TAP-deficient and can be easily loaded with exogenous peptides) with ⁵¹Cr-sodium chromate (B82759) for 1-2 hours at 37°C. Wash the cells thoroughly to remove unincorporated ⁵¹Cr.

-

Peptide Pulsing: Resuspend the labeled T2 cells and pulse with varying concentrations of the MAGE-3 (271-279) peptide (e.g., 0.1 nM to 1 µM) for 1 hour at 37°C. Use an irrelevant HLA-A2 binding peptide as a negative control.

-

Co-incubation: Plate the labeled and pulsed target cells in a 96-well U-bottom plate. Add the effector CTLs at various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

Controls:

-

Spontaneous Release: Target cells with medium only.

-

Maximum Release: Target cells with a lysis buffer (e.g., 2% Triton X-100).

-

-

Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C.

-

Measure Release: After incubation, centrifuge the plate again. Collect the supernatant from each well and measure the radioactivity using a gamma counter.

-

Calculate Specific Lysis:

-

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

IFN-γ ELISPOT Assay for T-Cell Reactivity

This sensitive assay quantifies the number of antigen-specific, cytokine-secreting T cells.

-

Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with sterile medium containing 10% FBS for at least 2 hours at 37°C to prevent non-specific binding.

-

Cell Plating: Add responder cells (the generated CTL line or PBMCs) to the wells. Add stimulator cells (e.g., peptide-pulsed T2 cells or autologous DCs) at an appropriate ratio.

-

Stimulation: Add the MAGE-3 (271-279) peptide to the experimental wells. Use no peptide and an irrelevant peptide as negative controls, and a mitogen like PHA as a positive control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. Do not disturb the plate during this time.

-

Detection: Lyse the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Enzyme & Substrate: Wash the plate and add streptavidin-alkaline phosphatase (or HRP). After another wash, add the substrate (e.g., BCIP/NBT).

-

Analysis: Stop the reaction by washing with water once spots have developed. Dry the plate and count the spots using an automated ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.

Conclusion and Future Directions

The MAGE-3 (271-279) peptide remains a significant tumor-associated antigen in the field of cancer immunotherapy due to its tumor-specific origin and presentation by the common HLA-A*0201 allele. While it has demonstrated the capacity to elicit specific CTL responses, challenges related to inefficient natural processing and low epitope density on tumor cells can limit its therapeutic efficacy.[1] Future research and drug development efforts may focus on strategies to overcome these limitations, such as:

-

Developing high-avidity T-cell receptors (TCRs) for use in adoptive cell therapies that can recognize lower densities of the presented peptide.[8]

-

Combination therapies that upregulate antigen processing and presentation machinery in tumor cells, for example, through the use of demethylating agents.[9]

-

Multi-antigen vaccine strategies that include MAGE-3 (271-279) alongside other tumor antigens to mitigate immune escape through antigen loss.

This guide provides a foundational understanding of the core biology and experimental evaluation of the MAGE-3 (271-279) epitope, serving as a resource for the continued development of targeted cancer immunotherapies.

References

- 1. Analysis of MAGE-3-specific cytolytic T lymphocytes in human leukocyte antigen-A2 melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MAGE-3 Antigen (271-279), human - Elabscience® [elabscience.com]

- 4. MAGE-3 (271-279) - 1 mg [anaspec.com]

- 5. Specific CD8+ T cell responses to HLA-A2 restricted MAGE-A3 p271–279 peptide in hepatocellular carcinoma patients without vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. Estimation of the frequencies of anti-MAGE-3 cytolytic T-lymphocyte precursors in blood from individuals without cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A TCR Targeting the HLA-A*0201–Restricted Epitope of MAGE-A3 Recognizes Multiple Epitopes of the MAGE-A Antigen Superfamily in Several Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Expression and Immunogenicity of MAGE-3 and -6 in Upper Aerodigestive Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MAGE-A3 (271-279) in Melanoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The MAGE-A3 (Melanoma-Associated Antigen 3) protein, and specifically the peptide epitope spanning amino acids 271-279, has been a focal point of interest in the field of melanoma immunotherapy. As a cancer-testis antigen, MAGE-A3's expression is largely restricted to tumor cells and male germ cells, making it an attractive target for therapies designed to minimize off-tumor toxicities. This technical guide provides an in-depth analysis of the role of the MAGE-A3 (271-279) peptide in melanoma, summarizing key clinical trial data, detailing relevant experimental protocols, and illustrating the underlying biological pathways. Despite initial promise, large-scale clinical trials of MAGE-A3-targeted immunotherapies have not demonstrated significant clinical benefit in broad patient populations, leading to a re-evaluation of its utility as a standalone therapeutic target. This guide aims to provide the scientific community with a comprehensive resource to understand the complexities of targeting this antigen in melanoma.

MAGE-A3 as a Tumor Antigen in Melanoma

MAGE-A3 is a member of the MAGE-A family of cancer-testis antigens, which are typically silent in normal adult tissues but become aberrantly expressed in various malignancies, including melanoma.[1] MAGE-A3 expression is detected in a significant proportion of melanoma cases, with studies indicating that MAGE-A3 mRNA is present in approximately 62% of metastases.[2] However, the expression can be heterogeneous both within a single metastasis and between different metastatic sites in the same patient.[2]

The MAGE-A3 (271-279) peptide, with the amino acid sequence FLWGPRALV, is a key epitope recognized by cytotoxic T lymphocytes (CTLs) when presented by the human leukocyte antigen (HLA)-A2 molecule.[3] This specific recognition forms the basis for immunotherapeutic strategies aimed at eliciting a targeted anti-tumor immune response.

Clinical Trials of MAGE-A3 Immunotherapy

The most definitive clinical evaluation of a MAGE-A3 targeted therapy in melanoma was the Phase III DERMA (Double-blind, Randomized, placebo-controlled trial of MAGE-A3 immunotherapeutic as adjuvant therapy in patients with resected MAGE-A3-positive stage III melanoma) trial.[2][4]

The DERMA Phase III Trial (NCT00796445)

The DERMA trial was a large-scale study designed to assess the efficacy of an investigational MAGE-A3 immunotherapeutic (recombinant MAGE-A3 protein combined with the AS15 immunostimulant) in the adjuvant setting for patients with completely resected, MAGE-A3-positive, stage IIIB or IIIC melanoma.[2][4]

Table 1: Patient Demographics and Baseline Characteristics in the DERMA Trial [2][5]

| Characteristic | MAGE-A3 Immunotherapeutic (N=895) | Placebo (N=450) |

| Median Age (years) | 54.0 | 54.0 |

| Gender (Male) | 60% | 60% |

| ECOG Performance Status 0 | 93% | 93% |

| Disease Stage | ||

| Stage IIIB | 58% | 58% |

| Stage IIIC | 42% | 42% |

Table 2: Efficacy Outcomes in the DERMA Trial [2]

| Outcome | MAGE-A3 Immunotherapeutic | Placebo | Hazard Ratio (95% CI) | p-value |

| Median Disease-Free Survival (months) | 11.0 | 11.2 | 1.01 (0.88–1.17) | 0.86 |

The trial did not meet its primary endpoint of improving disease-free survival in the overall MAGE-A3-positive population.[2][6] These results led to the discontinuation of the development of this MAGE-A3 immunotherapeutic for melanoma.[2]

Table 3: Key Grade 3 or Worse Adverse Events in the DERMA Trial [2]

| Adverse Event | MAGE-A3 Immunotherapeutic (N=894) | Placebo (N=450) |

| Neoplasms | 4% | 4% |

| General disorders and administration site conditions | 3% | <1% |

| Infections and infestations | 2% | 2% |

Signaling Pathways Involving MAGE-A3

Recent research has uncovered the role of MAGE-A family proteins in cellular signaling pathways that contribute to tumorigenesis. MAGE-A3 can function as a component of an E3 ubiquitin ligase complex, influencing the stability of key regulatory proteins.

MAGE-A3-TRIM28-AMPK Pathway

MAGE-A3, in complex with Tripartite Motif Containing 28 (TRIM28), forms an E3 ubiquitin ligase that targets the catalytic α1 subunit of AMP-activated protein kinase (AMPK) for ubiquitination and subsequent proteasomal degradation.[7][8] AMPK is a critical sensor of cellular energy status, and its degradation by the MAGE-A3-TRIM28 complex disrupts metabolic homeostasis, promoting anabolic processes that support tumor growth.[7]

References

- 1. MAGE A3 antigen-specific cancer immunotherapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MAGE-A3 immunotherapeutic as adjuvant therapy for patients with resected, MAGE-A3-positive, stage III melanoma (DERMA): a double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gsk.com [gsk.com]

- 4. hra.nhs.uk [hra.nhs.uk]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

- 6. GSK's Phase III study in melanoma fails co-primary endpoint - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. Preclinical evaluation of a MAGE-A3 vaccination utilizing the oncolytic Maraba virus currently in first-in-human trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of MAGE‐A3/6 by the CRL4‐DCAF12 ubiquitin ligase and nutrient availability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MAGE-A3 Expression in Cancer and its Role as an Immunotherapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanoma-Associated Antigen (MAGE) family, particularly MAGE-A3, represents a class of cancer-testis antigens (CTAs) that have garnered significant interest in oncology.[1][2] These proteins are typically expressed in immune-privileged germ cells of the testis and placenta but are aberrantly re-expressed in various malignancies.[3][4][5] This tumor-specific expression pattern makes them highly attractive targets for cancer immunotherapy, minimizing the risk of on-target toxicity to healthy tissues.[1]

This guide focuses on the MAGE-A3 protein and its derivative peptide, MAGE-3 (271-279). This specific nonapeptide (FLWGPRALV) is a cytolytic T lymphocyte (CTL)-defined epitope presented by the human leukocyte antigen (HLA)-A2 molecule, making it a key target for T-cell based cancer therapies.[4][6][7] We will explore the expression of MAGE-A3 across different cancer types, detail the experimental protocols for its detection, and illustrate its associated signaling pathways.

MAGE-A3 Expression in Various Cancer Types

MAGE-A3 expression has been documented in a wide array of cancers, often correlating with poor clinical outcomes.[1][3] Its presence is linked to increased tumor growth, metastasis, and aggressive disease phenotypes.[3][5] The table below summarizes the quantitative expression of MAGE-A3 mRNA or protein across several major cancer types as reported in various studies.

| Cancer Type | Expression Frequency (%) | Method of Detection | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | 29.5% (Stage I), 49.5% (Stage II) | RT-PCR | [8] |

| Non-Small Cell Lung Cancer (NSCLC) | 57.9% (Protein), 76.3% (mRNA) | Immunohistochemistry, RT-PCR | [9] |

| Colorectal Cancer | 22.2% (Cell Lines), 31.6% (Adenocarcinoma Tissues) | Protein Analysis, mRNA Analysis | [10] |

| Colorectal Cancer | 28% (Tumor vs. Testis expression ratio >0.1%) | Quantitative RT-PCR | [11][12] |

| Gastric Cancer | 30% (Cell Lines), 25-28.6% (Tumor Tissues) | Protein Analysis, mRNA Analysis | [10] |

| Upper Aerodigestive Tract (UADT) Cancer | 47% (Sufficient for CTL recognition) | Quantitative RT-PCR | [13] |

| Cervical Cancer | Significantly higher than normal tissue | Quantitative RT-PCR, Immunohistochemistry | [1] |

| Bladder Cancer | Co-expression with MAGE-A4 observed | Immunohistochemistry | [14] |

| Breast Cancer | Associated with hormone receptor-negative status | Not specified | [3] |

| Melanoma | Frequently expressed | Not specified | [3][5] |

| Undifferentiated Pleomorphic Sarcoma (UPS) | High expression associated with worse survival | Immunohistochemistry, mRNA Analysis | [5] |

| Myxoid and Round Cell Liposarcoma | Detected at low levels in a minority of cases (2/8) | Quantitative RT-PCR | [15] |

Signaling Pathways Involving MAGE-A3

MAGE-A3 is not merely a passive tumor antigen; it actively contributes to oncogenesis by modulating key cellular signaling pathways that control cell survival, proliferation, and apoptosis.

MAGE-A3 and the KAP1/p53 Apoptotic Pathway

In cervical cancer, MAGE-A3 has been shown to interact with TRIM28/KAP1, a known corepressor of the tumor suppressor p53.[1] This interaction suppresses p53's transcriptional activity, thereby inhibiting the expression of pro-apoptotic genes like Bax and PUMA and cell cycle inhibitors like p21. This ultimately leads to decreased apoptosis and increased cell proliferation.[1]

MAGE-A3 inhibits apoptosis via the KAP1/p53 pathway.

MAGE-A3 and the PI3K/AKT Pathway

In gastric cancer, MAGE-A3 has been identified as a regulator of tumor stemness through the PI3K/AKT signaling pathway.[16] Activation of this pathway is a common event in many cancers, promoting cell growth, survival, and proliferation. MAGE-A3's influence on this pathway underscores its role in maintaining the cancer stem cell population, which is critical for tumor progression and recurrence.

MAGE-A3 promotes tumor stemness via the PI3K/AKT pathway.

Experimental Protocols for MAGE-A3 Detection

Accurate detection and quantification of MAGE-A3 expression in tumor samples are crucial for patient selection in clinical trials and for prognostic evaluation.[13][17] The primary methods employed are quantitative RT-PCR for mRNA expression and immunohistochemistry for protein expression.

General Experimental Workflow

The process of evaluating MAGE-A3 expression in patient samples follows a structured workflow, from tissue acquisition to data interpretation, which is essential for determining eligibility for targeted therapies.

Workflow for MAGE-A3 expression analysis in tumor samples.

Quantitative Real-Time RT-PCR (qRT-PCR) for MAGE-A3 mRNA

This method quantifies the level of MAGE-A3 messenger RNA (mRNA) in a tumor sample, providing a sensitive measure of gene expression.[13][17]

-

RNA Isolation : Total RNA is extracted from fresh-frozen or formalin-fixed paraffin-embedded (FFPE) tumor tissue using a suitable commercial kit (e.g., RNeasy kit).

-

RNA Quantification and Quality Control : The concentration and purity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop). RNA integrity is checked via gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis : 1-2 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.[18]

-

Real-Time PCR : The qRT-PCR reaction is performed using a real-time PCR system. The reaction mixture contains the cDNA template, MAGE-A3 specific primers, a fluorescent probe (e.g., TaqMan), and PCR master mix.[17][18]

-

Primers/Probe Design : Primers and probes must be designed to be highly specific for MAGE-A3, as there is high sequence homology with other MAGE-A family members like MAGE-A6.[17]

-

-

Data Analysis : The cycle threshold (Ct) values are used to determine the relative or absolute quantity of MAGE-A3 transcripts. Expression is often normalized to a housekeeping gene (e.g., GAPDH). A predefined expression threshold is used to classify a tumor as MAGE-A3 positive.[19]

Immunohistochemistry (IHC) for MAGE-A3 Protein

IHC allows for the visualization of MAGE-A3 protein expression within the tumor tissue, providing spatial context and information on the percentage of positive cells.[5][14]

-

Tissue Preparation : FFPE tumor tissue sections (4-5 µm thick) are mounted on charged glass slides.

-

Deparaffinization and Rehydration : Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.

-

Antigen Retrieval : Heat-induced epitope retrieval is performed by immersing slides in a retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker or water bath.

-

Blocking : Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution (e.g., normal goat serum).

-

Primary Antibody Incubation : Slides are incubated with a primary antibody specific to MAGE-A3 (e.g., rabbit polyclonal) at a predetermined optimal dilution (e.g., 1:10-1:50) for 1 hour at room temperature or overnight at 4°C.[20]

-

Secondary Antibody and Detection : Slides are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.[20]

-

Counterstaining and Mounting : Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, and mounted with a coverslip.

-

Scoring : A pathologist evaluates the slides, scoring for the percentage of positive tumor cells and the intensity of the staining (e.g., 1+, 2+, 3+). A sample is typically considered positive if a certain percentage of tumor cells (e.g., ≥10%) show moderate to strong (2-3+) staining.[19]

Flow Cytometry for Cellular MAGE-A3 Detection

Flow cytometry can be used to detect and quantify MAGE-A3 expression in single-cell suspensions, which is particularly useful for hematological malignancies or disaggregated solid tumors.

-

Cell Preparation : A single-cell suspension is prepared from the tissue or blood sample. Red blood cells are lysed if necessary.[21]

-

Surface Staining (Optional) : Cells are stained with antibodies against cell surface markers to identify specific cell populations of interest.

-

Fixation and Permeabilization : To allow the antibody to access the intracellular MAGE-A3 protein, cells are fixed (e.g., with paraformaldehyde) and then permeabilized (e.g., with saponin (B1150181) or methanol).

-

Intracellular Staining : The permeabilized cells are incubated with a MAGE-A3 specific antibody, often conjugated to a fluorophore (e.g., FITC, PE).[20]

-

Data Acquisition : The stained cells are analyzed on a flow cytometer.

-

Data Analysis : The data is analyzed to determine the percentage of MAGE-A3 positive cells within the gated population of interest by comparing to an isotype control.[22]

Conclusion

MAGE-A3 and its derived peptide MAGE-3 (271-279) are compelling targets for cancer immunotherapy due to their high tumor specificity and immunogenicity.[10] The aberrant expression of MAGE-A3 is prevalent across a multitude of cancers and is functionally involved in promoting key oncogenic pathways. Robust and standardized detection methods, such as qRT-PCR and IHC, are essential for identifying patients who may benefit from MAGE-A3-targeted therapies. As research continues to unravel the complexities of MAGE-A3's role in tumorigenesis, its potential as both a prognostic biomarker and a therapeutic target will be further solidified, paving the way for more personalized and effective cancer treatments.

References

- 1. MAGEA3 promotes proliferation and suppresses apoptosis in cervical cancer cells by inhibiting the KAP1/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The MAGE protein family and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MAGE-A3 Is a Clinically Relevant Target in Undifferentiated Pleomorphic Sarcoma/Myxofibrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Expression and Immunogenicity of MAGE-3 and -6 in Upper Aerodigestive Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cpcscientific.com [cpcscientific.com]

- 8. academic.oup.com [academic.oup.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. MAGE-A3 is highly expressed in a subset of colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative expression and immunogenicity of MAGE-3 and -6 in upper aerodigestive tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Expression of cancer-testis antigens MAGEA1, MAGEA3, ACRBP, PRAME, SSX2, and CTAG2 in myxoid and round cell liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MAGE-A3 regulates tumor stemness in gastric cancer through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of a Quantitative Real-Time RT-PCR Assay for the Detection of MAGE-A3-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A TCR Targeting the HLA-A*0201–Restricted Epitope of MAGE-A3 Recognizes Multiple Epitopes of the MAGE-A Antigen Superfamily in Several Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. MAGEA3 Polyclonal Antibody (PA5-13152) [thermofisher.com]

- 21. research.pasteur.fr [research.pasteur.fr]

- 22. researchgate.net [researchgate.net]

The HLA-A2 Restricted Presentation of MAGE-3 (271-279): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles governing the presentation of the MAGE-3 (271-279) peptide by the human leukocyte antigen (HLA)-A2 molecule. This peptide, with the sequence FLWGPRALV, is a well-characterized tumor-associated antigen and a key target in cancer immunotherapy research. This document outlines the molecular pathway of its presentation, quantitative data on its immunogenicity, and detailed protocols for relevant experimental assays.

Data Presentation: Quantitative Analysis of MAGE-3 (271-279) Immunogenicity

The immunogenicity of the MAGE-3 (271-279) peptide is contingent on several factors, including its binding affinity to the HLA-A*02:01 molecule and the subsequent recognition by specific cytotoxic T lymphocytes (CTLs). While a precise IC50 value for peptide binding is not consistently reported across all studies, it is widely characterized as a high-affinity binder. The functional avidity of CTLs recognizing this peptide can be assessed through various quantitative assays.

| Parameter | Assay Type | Cell Line/System | Quantitative Readout | Reference |

| CTL Recognition | IFN-γ ELISPOT | SCCHN cell lines and peptide-pulsed T2 cells | Significant IFN-γ release at peptide concentrations of 10⁻⁸ M.[1] Correlation between MAGE-3 mRNA expression level and CTL recognition.[1][2] | [1][2] |

| CTL Cytotoxicity | Chromium-51 Release Assay | Peptide-pulsed T2 cells and MAGE-3 expressing tumor cells | Dose-dependent lysis of target cells by MAGE-3 (271-279)-specific CTLs. | [1] |

| Peptide Binding | T2 Cell Stabilization Assay | TAP-deficient T2 cells | Upregulation of HLA-A2 expression on T2 cells upon peptide pulsing, indicating peptide binding. | [3][4][5] |

| CTL Frequency | HLA-A2/MAGE-A3 p271-279 Tetramer Staining | Peripheral Blood Mononuclear Cells (PBMCs) from HCC patients | Detection of MAGE-A3 (271-279)-specific CD8+ T cells in 30.8% of HLA-A2+MAGE-A3+ patients after in vitro expansion. | [6] |

The Molecular Pathway of MAGE-3 (271-279) Presentation

The presentation of the MAGE-3 (271-279) peptide on the cell surface via HLA-A2 is a multi-step process that begins with the degradation of the MAGE-3 protein and culminates in the recognition by CD8+ T cells.

Proteasomal Processing

The intracellular MAGE-3 protein is first targeted for degradation by the proteasome. The generation of the precise C-terminus of the FLWGPRALV peptide is a critical step. Studies have shown that the standard proteasome can cleave within the peptide sequence, thereby destroying the epitope. However, the "intermediate" proteasome, which contains the β5i (LMP7) subunit, is more efficient at generating the correct C-terminal valine residue.[7] Interestingly, treatment of cells with proteasome inhibitors like lactacystin (B1674225) can paradoxically enhance the presentation of the MAGE-3 (271-279) peptide, suggesting that inhibition of certain proteasomal activities prevents the destruction of the epitope.[8]

TAP Transporter

Following its generation in the cytosol, the MAGE-3 (271-279) peptide, a nonamer (9 amino acids), is transported into the endoplasmic reticulum (ER) by the Transporter Associated with Antigen Processing (TAP). The TAP complex preferentially transports peptides that are 8-12 amino acids in length, making the MAGE-3 (271-279) peptide an ideal substrate.[2][9][10]

HLA-A2 Loading and Surface Expression

Within the ER, the MAGE-3 (271-279) peptide is loaded onto nascent HLA-A*02:01 molecules. This binding stabilizes the HLA-A2 heavy chain and β2-microglobulin complex. The stable peptide-MHC complex is then transported to the cell surface for presentation to CD8+ cytotoxic T lymphocytes.

Caption: Antigen processing and presentation pathway for MAGE-3 (271-279).

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the HLA-A2 restricted presentation of the MAGE-3 (271-279) peptide.

T2 Cell Peptide Binding Assay

This assay measures the ability of a peptide to bind to and stabilize HLA-A2 molecules on the surface of TAP-deficient T2 cells.

Materials:

-

T2 cells (ATCC® CRL-1992™)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Serum-free RPMI-1640 medium

-

MAGE-3 (271-279) peptide (FLWGPRALV) and a negative control peptide

-

Human β2-microglobulin

-

FITC- or PE-conjugated anti-human HLA-A2 antibody (e.g., clone BB7.2)

-

Phosphate Buffered Saline (PBS)

-

96-well round-bottom plates

-

Flow cytometer

Protocol:

-

Culture T2 cells in complete RPMI-1640 medium.

-

Harvest T2 cells and wash once with serum-free RPMI-1640.

-

Resuspend cells in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

-

In a 96-well plate, add 100 µL of the T2 cell suspension to each well.

-

Prepare serial dilutions of the MAGE-3 (271-279) peptide and a negative control peptide in serum-free RPMI-1640.

-

Add 100 µL of the peptide solutions to the respective wells. Include a "no peptide" control.

-

Add human β2-microglobulin to a final concentration of 1-3 µg/mL to all wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

Wash the cells twice with cold PBS containing 1% BSA.

-

Resuspend the cells in 100 µL of PBS with 1% BSA and add the anti-HLA-A2 antibody at the manufacturer's recommended concentration.

-

Incubate on ice for 30 minutes in the dark.

-

Wash the cells twice with cold PBS with 1% BSA.

-

Resuspend the cells in 200 µL of PBS and acquire data on a flow cytometer.

-

Analyze the Mean Fluorescence Intensity (MFI) of HLA-A2 staining. An increase in MFI in the presence of the MAGE-3 peptide compared to the negative control indicates binding.[3][4][5]

Caption: Workflow for the T2 cell peptide binding assay.

Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This assay quantifies the ability of CTLs to lyse target cells presenting the MAGE-3 (271-279) peptide.

Materials:

-

MAGE-3 (271-279)-specific CTL line (effector cells)

-

T2 cells or a MAGE-3 expressing, HLA-A2 positive tumor cell line (target cells)

-

Complete RPMI-1640 medium

-

Sodium Chromate (Na₂⁵¹CrO₄)

-

Fetal Bovine Serum (FBS)

-

96-well V-bottom plates

-

Gamma counter

Protocol:

-

Target Cell Labeling:

-

Resuspend 1 x 10^6 target cells in 100 µL of FBS.

-

Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing every 30 minutes.

-

Wash the labeled cells three times with complete medium to remove excess ⁵¹Cr.

-

Resuspend the cells at 1 x 10^5 cells/mL in complete medium.

-

-

Assay Setup:

-

Plate the effector cells in triplicate in a 96-well V-bottom plate at different effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

If using T2 cells as targets, pulse them with 1-10 µM MAGE-3 (271-279) peptide for 1 hour at 37°C before the assay.

-

Add 1 x 10^4 labeled target cells (100 µL) to each well.

-

Controls:

-

Spontaneous release: Target cells with medium only.

-

Maximum release: Target cells with 1% Triton X-100.

-

-

-

Incubation and Measurement:

-

Centrifuge the plate at 100 x g for 3 minutes to initiate cell contact.

-

Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate at 500 x g for 10 minutes.

-

Carefully collect 100 µL of supernatant from each well and measure the radioactivity in a gamma counter.

-

-

Data Analysis:

Enzyme-Linked Immunospot (ELISPOT) Assay

This assay quantifies the frequency of MAGE-3 (271-279)-specific, IFN-γ-producing T cells.

Materials:

-

PVDF-membrane 96-well ELISPOT plates

-

Anti-human IFN-γ capture and biotinylated detection antibodies

-

Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

-

BCIP/NBT or AEC substrate

-

PBMCs or isolated CD8+ T cells (effector cells)

-

T2 cells or dendritic cells (antigen-presenting cells - APCs)

-

MAGE-3 (271-279) peptide and a negative control peptide

-

Complete RPMI-1640 medium

-

Recombinant human IL-2

Protocol:

-

Plate Coating:

-

Pre-wet the ELISPOT plate with 35% ethanol (B145695) for 30 seconds, then wash with sterile water.

-

Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.

-

Wash the plate and block with complete medium for 2 hours at room temperature.

-

-

Cell Plating and Stimulation:

-

Wash the plate and add 2 x 10^5 PBMCs or 1 x 10^5 CD8+ T cells per well.

-

Add APCs (e.g., 2 x 10^4 T2 cells) pulsed with the MAGE-3 (271-279) peptide (1-10 µM) or a negative control peptide.

-

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Detection:

-

Wash the plate to remove cells.

-

Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash and add Streptavidin-ALP or -HRP and incubate for 1 hour.

-

Wash and add the substrate solution. Stop the reaction when spots are clearly visible.

-

-

Analysis:

-

Wash the plate with water and let it dry.

-

Count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.[1]

-

This guide provides a foundational understanding of the HLA-A2 restricted presentation of the MAGE-3 (271-279) peptide. The provided data, pathway descriptions, and detailed protocols are intended to facilitate further research and development in the field of cancer immunotherapy.

References

- 1. Quantitative Expression and Immunogenicity of MAGE-3 and -6 in Upper Aerodigestive Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative expression and immunogenicity of MAGE-3 and -6 in upper aerodigestive tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptide-binding assay [bio-protocol.org]

- 4. Frontiers | CD8+ T-Cell Epitope Variations Suggest a Potential Antigen HLA-A2 Binding Deficiency for Spike Protein of SARS-CoV-2 [frontiersin.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. A TCR Targeting the HLA-A*0201-Restricted Epitope of MAGE-A3 Recognizes Multiple Epitopes of the MAGE-A Antigen Superfamily in Several Types of Cancer. - 1 | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]

- 7. Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]

- 10. benchchem.com [benchchem.com]

- 11. Rutgers New Jersey Medical School [njms.rutgers.edu]

- 12. aacrjournals.org [aacrjournals.org]

The Immunological Significance of MAGE-3 (271-279): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Prominent Cancer-Testis Antigen Peptide and its Role in Anti-Tumor Immunity

Introduction

The Melanoma-Associated Antigen 3 (MAGE-A3) is a member of the cancer-testis antigen (CTA) family, characterized by its expression in various malignant tumors and its restricted presence in normal tissues, primarily to the testis. This tumor-specific expression profile makes MAGE-A3 an attractive target for cancer immunotherapy. Within the MAGE-A3 protein, the nonapeptide sequence spanning amino acids 271-279, FLWGPRALV, has been identified as a key epitope recognized by cytotoxic T lymphocytes (CTLs). This technical guide provides a comprehensive overview of the immunological significance of the MAGE-3 (271-279) peptide, with a focus on quantitative data, detailed experimental methodologies, and the underlying biological pathways.

Core Concepts

The immunological importance of MAGE-3 (271-279) lies in its ability to be presented by Human Leukocyte Antigen (HLA) class I molecules on the surface of cancer cells, thereby flagging them for destruction by the immune system. Specifically, this peptide is restricted to the HLA-A*0201 allele, one of the most common HLA-A alleles in many populations.

HLA-A*0201 Restriction and T-Cell Recognition

The MAGE-3 (271-279) peptide binds to the peptide-binding groove of the HLA-A*0201 molecule. This peptide-MHC (pMHC) complex is then displayed on the surface of tumor cells. CD8+ cytotoxic T lymphocytes with a T-cell receptor (TCR) that specifically recognizes this pMHC complex can then bind to the tumor cell and initiate its killing. The presence of pre-existing MAGE-3 (271-279)-specific CD8+ T cells has been detected in the peripheral blood of patients with various cancers, including hepatocellular carcinoma (HCC), melanoma, and head and neck squamous cell carcinoma (HNSCC), suggesting a naturally occurring, albeit often weak, immune response to this antigen.[1]

Quantitative Analysis of MAGE-3 (271-279) Specific Immune Responses

The functional relevance of MAGE-3 (271-279) as an immunological target has been quantified through various in vitro assays. These assays measure the frequency, cytotoxic potential, and cytokine-producing capacity of T cells specific for this peptide.

T-Cell Frequency and Function

Studies have shown that functional MAGE-3 (271-279) specific CD8+ T cells can be detected in a significant portion of cancer patients. For instance, in one study of HLA-A2+ MAGE-A3+ hepatocellular carcinoma patients, functional IFN-γ producing M3271 specific CD8+ T cells were detected in 30.8% of patients after in vitro expansion.[1]

Table 1: Frequency of MAGE-3 (271-279) Specific T-Cell Responses in Cancer Patients

| Cancer Type | Patient Cohort | Percentage of Responders | Assay Used | Reference |

| Hepatocellular Carcinoma | HLA-A2+ MAGE-A3+ | 30.8% (8/26) | IFN-γ ELISpot | [1] |

| Melanoma | HLA-A2+ | ~36% (4/11) | CTL precursor frequency analysis | [2] |

Cytotoxic Activity of MAGE-3 (271-279) Specific CTLs

The primary function of CD8+ T cells is to directly kill target cells. The cytotoxic potential of MAGE-3 (271-279)-specific CTLs has been demonstrated in numerous studies using chromium-51 (B80572) release assays.

Table 2: Cytotoxicity of MAGE-3 (271-279) Specific CTLs Against Target Cells

| Effector Cells | Target Cells | Effector:Target Ratio | % Specific Lysis | Reference |

| MAGE-A3 (271-279) specific CTL line | T2 cells pulsed with MAGE-3 (271-279) | 20:1 | ~45% | [3] |

| MAGE-A3 (271-279) transduced PBLs | 1300 Mel (HLA-A0201+/MAGE-A3+) | 40:1 | ~20% | [3] |

| MAGE-A3 (271-279) transduced PBLs | 526 Mel (HLA-A0201+/MAGE-A3+) | 40:1 | ~15% | [3] |

Cytokine Release by MAGE-3 (271-279) Specific T-Cells

Upon recognition of their target, T cells release cytokines that play a crucial role in the anti-tumor immune response. Interferon-gamma (IFN-γ) is a key cytokine produced by activated CD8+ T cells.

Table 3: IFN-γ Secretion by MAGE-3 (271-279) Specific T-Cells

| T-Cell Source | Stimulant | IFN-γ Secretion (pg/ml) | Reference |

| MAGE-A3 (271-279) TCR-transduced PBLs | T2 cells + MAGE-3 (271-279) peptide (1 ng/ml) | ~1000 | [4] |

| MAGE-A3 (271-279) TCR-transduced PBLs | T2 cells + MAGE-3 (271-279) peptide (1000 ng/ml) | >8000 | [4] |

HLA-A*0201 Binding Affinity

The stability of the pMHC complex is a critical determinant of T-cell activation. The binding affinity of the MAGE-3 (271-279) peptide for HLA-A*0201 has been assessed, although specific IC50 or Kd values are not consistently reported across the literature. Peptides with high affinity are generally more immunogenic.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments used to assess the immunological significance of MAGE-3 (271-279).

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

This assay measures the ability of CTLs to lyse target cells.

Materials:

-

Effector cells (MAGE-3 (271-279) specific CTLs)

-

Target cells (e.g., T2 cells or HLA-A2+ tumor cell lines)

-

MAGE-3 (271-279) peptide (FLWGPRALV)

-

Sodium Chromate (Na₂⁵¹CrO₄)

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

96-well V-bottom plates

-

Gamma counter

Protocol:

-

Target Cell Labeling:

-

Resuspend 1 x 10⁶ target cells in 100 µL of FBS.

-

Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing every 30 minutes.

-

Wash the labeled cells three times with 10 mL of complete medium to remove excess ⁵¹Cr.

-

Resuspend the cells at 1 x 10⁵ cells/mL in complete medium.

-

-

Peptide Pulsing (for T2 cells):

-

Incubate labeled T2 cells with 1-10 µg/mL of MAGE-3 (271-279) peptide for 1 hour at 37°C.

-

Wash the cells to remove unbound peptide.

-

-

Assay Setup:

-

Plate 1 x 10⁴ labeled target cells per well in a 96-well V-bottom plate.

-

Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

Controls:

-

Spontaneous release: Target cells with medium only.

-

Maximum release: Target cells with 1% Triton X-100.

-

-

-

Incubation and Measurement:

-

Centrifuge the plate at 100 x g for 3 minutes to facilitate cell contact.

-

Incubate for 4-6 hours at 37°C.

-

Centrifuge the plate at 500 x g for 5 minutes.

-

Harvest 100 µL of supernatant from each well and measure radioactivity using a gamma counter.

-

-

Calculation:

-

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This assay quantifies the number of IFN-γ-secreting cells at a single-cell level.

Materials:

-

PVDF-membrane 96-well ELISpot plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

-

Substrate for ALP (BCIP/NBT) or HRP (AEC)

-

Effector cells (PBMCs or purified T cells)

-

Stimulant (MAGE-3 (271-279) peptide)

-

Antigen-presenting cells (APCs) if using purified T cells (e.g., irradiated PBMCs or T2 cells)

-

Complete RPMI-1640 medium

Protocol:

-

Plate Coating:

-

Pre-wet the ELISpot plate with 35% ethanol (B145695) for 30 seconds, then wash with sterile water.

-

Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.

-

Wash the plate and block with complete medium for 1-2 hours at 37°C.

-

-

Cell Plating and Stimulation:

-

Add 2 x 10⁵ PBMCs or a mix of effector T cells and APCs to each well.

-

Add the MAGE-3 (271-279) peptide at a final concentration of 1-10 µg/mL.

-

Controls:

-

Negative control: Cells with no peptide.

-

Positive control: Cells with a mitogen (e.g., PHA).

-

-

-

Incubation:

-

Incubate the plate for 18-24 hours at 37°C in a humidified CO₂ incubator.

-

-

Detection:

-

Wash the plate to remove cells.

-

Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.

-

Wash the plate and add the substrate. Incubate until distinct spots develop.

-

-

Analysis:

-

Stop the reaction by washing with water.

-

Dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the MAGE-3 (271-279) immune response is essential for a deeper understanding.

Antigen Processing and Presentation Pathway

The generation of the MAGE-3 (271-279) epitope and its presentation on the cell surface follows the classical MHC class I pathway.

Caption: Endogenous processing and presentation of the MAGE-3 (271-279) peptide via the MHC class I pathway.

Experimental Workflow for Generating MAGE-3 (271-279) Specific CTLs

The in vitro generation and expansion of antigen-specific CTLs is a fundamental technique in cellular immunology research.

Caption: A typical workflow for the in vitro generation and expansion of MAGE-3 (271-279) specific CTLs.

T-Cell Receptor Signaling Pathway upon MAGE-3 (271-279) Recognition

The interaction between the TCR and the pMHC complex initiates a cascade of intracellular signaling events leading to T-cell activation.

Caption: Key signaling events initiated upon TCR recognition of the MAGE-3 (271-279)-pMHC complex.

Conclusion and Future Directions

The MAGE-3 (271-279) peptide remains a significant target in the field of cancer immunotherapy. Its HLA-A*0201 restriction and recognition by cytotoxic T lymphocytes provide a strong rationale for its inclusion in vaccine formulations and for the development of adoptive T-cell therapies. While promising, challenges remain, including the relatively low frequency of high-avidity specific T cells in some patients and the potential for tumor immune escape.

Future research will likely focus on strategies to enhance the immunogenicity of MAGE-3 (271-279)-based therapies, such as the use of novel adjuvants, combination with checkpoint inhibitors, and the engineering of high-affinity T-cell receptors for adoptive cell transfer. The detailed understanding of the immunological significance of this peptide, as outlined in this guide, will be instrumental in driving these future innovations in the fight against cancer.

References

- 1. Specific CD8+ T cell responses to HLA-A2 restricted MAGE-A3 p271–279 peptide in hepatocellular carcinoma patients without vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of MAGE-3-specific cytolytic T lymphocytes in human leukocyte antigen-A2 melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A TCR Targeting the HLA-A*0201–Restricted Epitope of MAGE-A3 Recognizes Multiple Epitopes of the MAGE-A Antigen Superfamily in Several Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2012054825A1 - Anti-mage-a3 t cell receptors and related materials and methods of use - Google Patents [patents.google.com]

An In-depth Technical Guide to the Interaction of MAGE-A3 (271-279) with T-cell Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melanoma-associated antigen 3 (MAGE-A3), specifically the 271-279 peptide epitope, and its critical interaction with T-cell receptors (TCRs). This interaction forms a cornerstone of targeted cancer immunotherapy research. This document details the molecular basis of this recognition, experimental methodologies to assess it, and the downstream signaling events that lead to an anti-tumor immune response.

Introduction to MAGE-A3 as a Cancer Immunotherapy Target

Melanoma-associated antigen-A3 (MAGE-A3) is a member of the cancer-testis antigen (CTA) family.[1] CTAs are characterized by their expression in tumor cells and, under normal physiological conditions, their restriction to immunologically privileged sites such as the testis and placenta.[2] This tumor-specific expression profile makes MAGE-A3 an attractive target for cancer immunotherapies, as it minimizes the risk of "on-target, off-tumor" toxicities. The MAGE-A3 protein can be processed within cancer cells, and specific peptide fragments can be presented on the cell surface by Human Leukocyte Antigen (HLA) class I molecules, making the cancer cell a target for cytotoxic T-lymphocytes (CTLs).

The MAGE-A3 (271-279) Epitope: A Key Target for T-Cell Recognition

The specific MAGE-A3 peptide spanning amino acids 271-279, with the sequence FLWGPRALV , is a well-documented epitope presented by the HLA-A0201 allele.[3][4] This nonameric peptide has been shown to be immunogenic and can elicit specific CD8+ T-cell responses in patients with MAGE-A3-expressing tumors.[4] The recognition of the MAGE-A3 (271-279)-HLA-A0201 complex by a cognate TCR on a CD8+ T-cell is the initiating event for a targeted anti-tumor immune response.

T-Cell Receptor (TCR) Recognition of the MAGE-A3 (271-279)/HLA-A*0201 Complex

The interaction between the TCR and the peptide-MAGE-A3 (271-279)/HLA-A0201 complex is a highly specific molecular recognition event. While the term "high-avidity" is often used to describe TCRs generated against this target, precise quantitative binding data, such as dissociation constants (Kd) from Surface Plasmon Resonance (SPR), are not widely available in the public domain for TCRs specific to the MAGE-A3 (271-279) peptide. Similarly, a publicly available crystal structure of a TCR in complex with the MAGE-A3 (271-279) peptide and HLA-A0201 has not been identified.

However, functional avidity, which measures the concentration of peptide required to elicit a half-maximal T-cell response (EC50), provides a valuable surrogate for the overall strength of the TCR-pMHC interaction and its ability to trigger a downstream response.

Functional Avidity Data

Functional avidity of T-cells is a critical parameter in determining their anti-tumor efficacy. It is typically measured by assessing T-cell responses (e.g., cytokine release or cytotoxicity) to target cells pulsed with decreasing concentrations of the cognate peptide.

| TCR Specificity | Assay | Parameter | Value | Reference |

| Murine TCR against MAGE-A3 (271-279) | IFN-γ Release Assay | Peptide concentration for recognition | As low as 0.1 ng/mL | [3] |

| Human CTLs against MAGE-A3 (271-279) | IFN-γ ELISPOT | - | Functionally detectable pre-existing responses in some HCC patients | [4] |

Note: The table above summarizes qualitative and semi-quantitative data on the functional avidity of T-cells recognizing the MAGE-A3 (271-279) peptide. Specific EC50 values are not consistently reported in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction between TCRs and the MAGE-A3 (271-279) peptide.

Generation of MAGE-A3 (271-279) Specific T-Cell Clones

The generation of T-cell clones with specificity for the MAGE-A3 (271-279) peptide is a fundamental step in both research and therapeutic applications.

Workflow for Generating MAGE-A3 (271-279) Specific T-Cell Clones

References

- 1. Determining Optimal Cytotoxic Activity of Human Her2neu Specific CD8 T cells by Comparing the Cr51 Release Assay to the xCELLigence System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A TCR Targeting the HLA-A*0201–Restricted Epitope of MAGE-A3 Recognizes Multiple Epitopes of the MAGE-A Antigen Superfamily in Several Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specific CD8+ T cell responses to HLA-A2 restricted MAGE-A3 p271–279 peptide in hepatocellular carcinoma patients without vaccination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Processing and Presentation of MAGE-3 (271-279)

This guide provides a comprehensive overview of the intricate cellular mechanisms governing the processing and presentation of the MAGE-3 (271-279) antigenic peptide, a key target in cancer immunotherapy. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental insights and quantitative data.

Introduction

The MAGE-3 (Melanoma-associated antigen 3) protein is a tumor-associated antigen expressed in various malignancies but not in normal adult tissues, with the exception of the testis. The nonapeptide MAGE-3 (271-279), with the sequence FLWGPRALV, is a well-defined HLA-A*0201-restricted epitope recognized by cytotoxic T lymphocytes (CTLs). However, a significant body of research has revealed that the natural processing and presentation of this peptide are often inefficient, posing a challenge for MAGE-3-targeted immunotherapies. This document delves into the molecular intricacies of this process, from proteasomal cleavage to cell surface presentation.

Proteasomal Processing of the MAGE-3 (271-279) Epitope

The generation of the MAGE-3 (271-279) peptide is critically dependent on the proteolytic activity of the proteasome. Studies have shown that the standard proteasome is inefficient at generating the correct C-terminus of the peptide, a crucial step for its subsequent transport and loading onto MHC class I molecules.

A central issue in the presentation of MAGE-3 (271-279) is the improper cleavage of the precursor protein by the standard proteasome.[1] In vitro digestion of MAGE-3 peptides extended at the C-terminus has demonstrated that the proteasome preferentially cleaves after residues 278 and 280, with no detectable cleavage after Valine at position 279, which is the required C-terminus of the antigenic peptide.[2] This inefficient C-terminal processing is a major limiting factor in the presentation of this epitope on the surface of melanoma cells expressing the MAGE-3 protein.[1][2]

The composition of the proteasome's catalytic subunits significantly influences its cleavage specificity and, consequently, the repertoire of presented antigens. Research has highlighted the importance of "intermediate" proteasomes, which contain a mix of standard and immunoproteasome subunits, in the generation of the MAGE-3 (271-279) epitope. Specifically, the intermediate proteasome containing the β5i (also known as LMP7) subunit has been shown to be more efficient, and perhaps exclusively responsible, for the production of the MAGE-3 (271-279) peptide.[3][4] This suggests that the expression of specific proteasome subtypes within tumor cells is a key determinant of whether this particular MAGE-3 epitope will be presented.

Paradoxically, treatment of MAGE-3-expressing melanoma cells with proteasome inhibitors, such as lactacystin, can lead to the presentation of the MAGE-3 (271-279) epitope, rendering the cells susceptible to recognition by specific CTLs.[1][5][6] This phenomenon is attributed to the partial and selective inhibition of certain proteasomal activities. While the standard proteasome tends to destroy the epitope through internal cleavages, partial inhibition can shift the cleavage pattern to favor the generation of the correct 9-mer peptide.[1][3]

Quantitative Data on MAGE-3 (271-279) Processing and Presentation

The following tables summarize key quantitative findings from studies on the processing and presentation of the MAGE-3 (271-279) peptide.

| Experiment | Cell Type / System | Key Finding | Quantitative Measure | Reference |

| Natural Presentation | Hepatocellular Carcinoma Tissue | Direct isolation and identification of the naturally processed peptide. | Estimated 38-39 copies per cell. | [7] |

| CTL Recognition | MAGE-3 transfected melanoma cells | Cells expressing full-length MAGE-3 are not recognized by MAGE-3 (271-279)-specific CTLs. | No significant TNF-α release. | [1] |

| Minigene Transfection | Melanoma cells | Cells transfected with a minigene encoding the preprocessed MAGE-3 (271-279) are recognized by CTLs. | ~50-fold increase in TNF-α production compared to full-length MAGE-3 transfection. | [1][8] |

| Effect of Proteasome Inhibitor | MAGE-3+ melanoma cells treated with lactacystin | Treatment restores recognition by MAGE-3 (271-279)-specific CTLs. | Efficient lysis of treated cells by specific CTLs. | [1][5] |

| Proteasome Subtype | Efficiency in Generating MAGE-3 (271-279) | Key Observation | Reference |

| Standard Proteasome | Inefficient | Destroys the antigenic peptide through internal cleavage. | [3] |

| Intermediate Proteasome (β5i) | Efficient / Exclusive | Responsible for the production of the antigenic peptide. | [3][4] |

| Immunoproteasome | Not explicitly detailed for this epitope, but generally alters cleavage specificity. | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the processing and presentation of MAGE-3 (271-279).

This protocol is used to determine the cleavage sites of the proteasome on a peptide substrate.

-

Peptide Synthesis: Synthesize a peptide corresponding to the MAGE-3 sequence containing the 271-279 epitope with N-terminal and/or C-terminal extensions (e.g., MAGE-3 271-285).

-

Proteasome Purification: Purify 20S proteasomes from a relevant cell source (e.g., human erythrocytes or cultured cells).

-

Digestion Reaction:

-

Incubate the synthetic peptide with the purified proteasome in a suitable reaction buffer (e.g., 20 mM HEPES, pH 7.8, 2 mM Mg(OAc)2, 1 mM DTT) at 37°C.

-

Collect samples at various time points (e.g., 0, 10, 30, 60 minutes).

-

For inhibitor studies, pre-incubate the proteasome with the inhibitor (e.g., lactacystin) before adding the peptide substrate.

-

-

Reaction Quenching: Stop the digestion by adding an acid, such as trifluoroacetic acid (TFA), to a final concentration of 0.1%.

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide fragments using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Identify the cleavage sites by comparing the masses of the generated fragments to the theoretical masses of possible cleavage products.

-

These assays are used to assess the ability of CTLs to recognize and respond to target cells presenting the MAGE-3 (271-279) epitope.

-

Target Cell Preparation:

-

Culture target cells (e.g., melanoma cell lines) that are HLA-A*0201 positive.

-

For positive controls, pulse the target cells with the synthetic MAGE-3 (271-279) peptide.

-

For experimental conditions, use target cells endogenously expressing the full-length MAGE-3 protein, or cells transfected with minigenes encoding the epitope or its precursors.

-

-

Effector Cell Preparation: Generate and expand MAGE-3 (271-279)-specific CTL lines from peripheral blood mononuclear cells (PBMCs) of healthy donors or melanoma patients.

-

Co-culture: Co-culture the target cells with the effector CTLs at a specific effector-to-target (E:T) ratio.

-

Readout:

-

Chromium (51Cr) Release Assay: Label target cells with 51Cr. Measure the release of 51Cr into the supernatant after co-culture, which is proportional to cell lysis.

-

Cytokine Release Assays (e.g., TNF-α or IFN-γ ELISA/ELISpot): After co-culture, measure the concentration of cytokines released by the activated CTLs in the supernatant using ELISA or quantify the number of cytokine-secreting cells using ELISpot.

-

This protocol is used to directly identify peptides presented on MHC class I molecules from primary tumor tissue.

-

MHC-Peptide Complex Immunoaffinity Purification:

-

Lyse a large number of tumor cells (e.g., from a biopsy).

-

Use an immunoaffinity column with antibodies specific for the HLA-A*0201 molecule to capture the MHC-peptide complexes from the cell lysate.

-

-

Peptide Elution: Elute the bound peptides from the MHC molecules using a low pH buffer (e.g., 0.1% TFA).

-

Peptide Separation: Separate the eluted peptides using high-performance liquid chromatography (HPLC), often with multiple dimensions of separation.

-

Mass Spectrometry Sequencing: Analyze the collected peptide fractions by tandem mass spectrometry (MS/MS) to determine their amino acid sequences.

-

Database Searching: Compare the obtained peptide sequences against a protein database to identify the source protein (e.g., MAGE-3).

Visualizations of Pathways and Workflows

The following diagrams illustrate key processes and experimental designs related to the study of MAGE-3 (271-279) presentation.

Caption: Overview of the MHC class I antigen presentation pathway for the MAGE-3 (271-279) epitope.

Caption: Workflow for CTL recognition assays to evaluate MAGE-3 (271-279) presentation.

Caption: Influence of proteasome subtype on the generation of the MAGE-3 (271-279) epitope.

Conclusion

The natural processing and presentation of the MAGE-3 (271-279) epitope are complex and often suboptimal due to inefficient C-terminal cleavage by the standard proteasome. However, the discovery of the crucial role of intermediate proteasomes and the ability to modulate presentation with proteasome inhibitors provide valuable insights for the development of more effective MAGE-3-targeted cancer immunotherapies. A thorough understanding of these underlying mechanisms is essential for designing therapeutic strategies that can overcome the limitations of natural antigen presentation and enhance the anti-tumor immune response.

References

- 1. rupress.org [rupress.org]

- 2. Amino acid identity and/or position determines the proteasomal cleavage of the HLA-A*0201-restricted peptide tumor antigen MAGE-3271-279 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. mdpi.com [mdpi.com]

- 5. WikiGenes - MAGEA3 - melanoma antigen family A, 3 [wikigenes.org]

- 6. Opportunities and Challenges for Antibodies against Intracellular Antigens [thno.org]

- 7. Identification of two naturally presented MAGE antigenic peptides from a patient with hepatocellular carcinoma by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of Proteasomal Activity Required for the Generation of a Cytotoxic T Lymphocyte–defined Peptide Derived from the Tumor Antigen MAGE-3 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of MAGE-3 (271-279) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MAGE-3 (271-279) peptide, with the amino acid sequence Phe-Leu-Trp-Gly-Pro-Arg-Ala-Leu-Val (FLWGPRALV), is a significant epitope derived from the MAGE-A3 cancer-testis antigen.[1][2] It is an HLA-A2 restricted peptide that has been identified as a target for cytotoxic T lymphocytes (CTLs), making it a peptide of high interest in the development of cancer immunotherapies and vaccines.[1][2][3] The MAGE-3 gene is expressed in various tumor types but is absent in most normal tissues, making its derived peptides like FLWGPRALV attractive targets for tumor-specific immune responses.[1][4]

This document provides detailed application notes and protocols for the chemical synthesis and subsequent purification of the MAGE-3 (271-279) peptide. The methodologies described herein are based on standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC) purification.

Peptide Specifications

| Parameter | Value | Reference |

| Sequence | H-Phe-Leu-Trp-Gly-Pro-Arg-Ala-Leu-Val-OH | [5][6] |

| Molecular Formula | C₅₃H₇₉N₁₃O₁₀ | [5][6] |

| Molecular Weight | 1058.29 Da | [5][6] |

| Typical Purity (Post-HPLC) | >95% | [5][6] |

I. Solid-Phase Peptide Synthesis (SPPS) of MAGE-3 (271-279)

The synthesis of the FLWGPRALV peptide is achieved through a stepwise addition of amino acids on a solid support, following the Fmoc/tBu strategy. This method involves the use of an Fmoc-protected amino group at the N-terminus and acid-labile protecting groups for the amino acid side chains.[7][8][9]

Experimental Workflow for SPPS

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 1: Fmoc-SPPS of MAGE-3 (271-279)

This protocol is designed for a manual synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.

1. Resin Selection and Swelling:

-

Start with a Rink Amide resin, which is suitable for the synthesis of C-terminal amide peptides. If a C-terminal carboxylic acid is desired, a Wang resin should be used.[7]

-

Place the resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for at least 1-2 hours.[10]

2. Fmoc Deprotection:

-

To remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain, treat the resin with a 20% solution of piperidine (B6355638) in DMF.

-

Perform this treatment twice for 5-10 minutes each to ensure complete deprotection.[8]

3. Washing:

-

After deprotection, thoroughly wash the resin with DMF (3-5 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.

4. Amino Acid Coupling:

-

For each coupling cycle, use a 3-fold molar excess of the Fmoc-protected amino acid and a suitable coupling reagent. A combination of HBTU/HOBt or HATU with DIEA is commonly used.

-

The coupling reaction is typically carried out in DMF for 1-2 hours.

-

Special Considerations for MAGE-3 (271-279):

-

Arginine (Arg): Use Fmoc-Arg(Pbf)-OH. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a standard protecting group for the guanidino side chain of arginine and is effectively removed during the final cleavage step.

-

Tryptophan (Trp): Use Fmoc-Trp(Boc)-OH. The Boc (tert-butoxycarbonyl) protecting group on the indole (B1671886) side chain minimizes side reactions such as oxidation and alkylation during cleavage.

-

5. Repeat Synthesis Cycle:

-

Repeat steps 2-4 for each amino acid in the sequence, starting from the C-terminal Valine and proceeding to the N-terminal Phenylalanine.

6. Final Fmoc Deprotection:

-

After the final amino acid (Phenylalanine) has been coupled, perform a final Fmoc deprotection (step 2) to reveal the N-terminal amine.

7. Resin Washing and Drying:

-

After the final deprotection, wash the peptide-resin with DMF, followed by dichloromethane (B109758) (DCM), and finally methanol.

-

Dry the resin under vacuum.

II. Cleavage and Deprotection

The cleavage step releases the synthesized peptide from the resin and simultaneously removes the side-chain protecting groups. The choice of cleavage cocktail is critical, especially for peptides containing sensitive residues like Tryptophan and Arginine.

Protocol 2: Cleavage and Deprotection of MAGE-3 (271-279)

1. Cleavage Cocktail Selection:

-

For the FLWGPRALV peptide containing both Tryptophan (protected with Boc) and Arginine (protected with Pbf), "Reagent R" is a recommended cleavage cocktail.

-

Reagent R Composition:

-

Trifluoroacetic acid (TFA): 90% (v/v)

-

Thioanisole: 5% (v/v)

-

1,2-Ethanedithiol (EDT): 3% (v/v)

-

Anisole: 2% (v/v)

-

-

The scavengers (thioanisole, EDT, and anisole) are crucial to protect the Tryptophan residue from alkylation by carbocations generated during the cleavage of the Pbf and other protecting groups.

2. Cleavage Procedure:

-

Suspend the dried peptide-resin in Reagent R (approximately 10 mL per gram of resin).[11]

-

Allow the mixture to react at room temperature for 2-4 hours with occasional swirling.[11][12]

3. Peptide Precipitation and Washing:

-

Filter the resin from the cleavage mixture and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.[13]

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.[11][13]

-

A white precipitate of the peptide should form.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether multiple times to remove residual scavengers.

4. Lyophilization:

-

Dry the crude peptide pellet under vacuum to obtain a powder.

-